molecular formula C11H20O2 B14595199 Ethyl 3,3,5-trimethylhex-4-enoate CAS No. 60101-09-9

Ethyl 3,3,5-trimethylhex-4-enoate

Cat. No.: B14595199
CAS No.: 60101-09-9
M. Wt: 184.27 g/mol
InChI Key: LYEWPPMFRWXLNF-UHFFFAOYSA-N
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Description

Ethyl 3,3,5-trimethylhex-4-enoate is an organic compound with the molecular formula C11H20O2. It is an ester, characterized by the presence of an ethyl group attached to the oxygen atom of the ester functional group. This compound is known for its unique structure, which includes a double bond and multiple methyl groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,3,5-trimethylhex-4-enoate typically involves the esterification of 3,3,5-trimethylhex-4-enoic acid with ethanol. The reaction is catalyzed by an acid, commonly sulfuric acid, and is carried out under reflux conditions to ensure complete reaction. The general reaction scheme is as follows:

3,3,5-trimethylhex-4-enoic acid+ethanolH2SO4ethyl 3,3,5-trimethylhex-4-enoate+water\text{3,3,5-trimethylhex-4-enoic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 3,3,5-trimethylhex-4-enoic acid+ethanolH2​SO4​​ethyl 3,3,5-trimethylhex-4-enoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common, and the reaction is typically conducted at elevated temperatures to accelerate the esterification process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3,5-trimethylhex-4-enoate can undergo various chemical reactions, including:

    Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) for reducing the ester to an alcohol.

    Substitution: Nucleophiles like ammonia or amines for substitution reactions.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Alcohols.

    Substitution: Amides or other substituted esters.

Scientific Research Applications

Ethyl 3,3,5-trimethylhex-4-enoate has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 3,3,5-trimethylhex-4-enoate depends on the specific reaction it undergoes. For example, in esterification, the acid catalyst protonates the carbonyl oxygen, making it more electrophilic and facilitating the nucleophilic attack by ethanol. In reduction reactions, the ester carbonyl is attacked by the hydride ion from the reducing agent, leading to the formation of an alcohol.

Comparison with Similar Compounds

Ethyl 3,3,5-trimethylhex-4-enoate can be compared with other esters such as:

    Ethyl acetate: A simpler ester with a similar functional group but lacking the double bond and methyl groups.

    Mthis compound: Similar structure but with a methyl group instead of an ethyl group.

    Propyl 3,3,5-trimethylhex-4-enoate: Similar structure but with a propyl group instead of an ethyl group.

The uniqueness of this compound lies in its specific combination of a double bond and multiple methyl groups, which can influence its reactivity and applications in various fields.

Properties

CAS No.

60101-09-9

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

ethyl 3,3,5-trimethylhex-4-enoate

InChI

InChI=1S/C11H20O2/c1-6-13-10(12)8-11(4,5)7-9(2)3/h7H,6,8H2,1-5H3

InChI Key

LYEWPPMFRWXLNF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)(C)C=C(C)C

Origin of Product

United States

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